5-(4-Bromo-2-(trifluoromethoxy)phenyl)thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Bromo-2-(trifluoromethoxy)phenyl)thiazol-2-amine is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo group and a trifluoromethoxy group attached to the phenyl ring, making it a unique and potentially valuable molecule in various fields of research .
Vorbereitungsmethoden
The synthesis of 5-(4-Bromo-2-(trifluoromethoxy)phenyl)thiazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-(trifluoromethoxy)aniline and thioamide.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including the use of solvents like ethanol or methanol, and catalysts such as piperidine or triethylamine.
Synthetic Route: The reaction involves the condensation of 4-bromo-2-(trifluoromethoxy)aniline with thioamide, followed by cyclization to form the thiazole ring.
Analyse Chemischer Reaktionen
5-(4-Bromo-2-(trifluoromethoxy)phenyl)thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Wissenschaftliche Forschungsanwendungen
5-(4-Bromo-2-(trifluoromethoxy)phenyl)thiazol-2-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(4-Bromo-2-(trifluoromethoxy)phenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
5-(4-Bromo-2-(trifluoromethoxy)phenyl)thiazol-2-amine can be compared with other thiazole derivatives:
Eigenschaften
Molekularformel |
C10H6BrF3N2OS |
---|---|
Molekulargewicht |
339.13 g/mol |
IUPAC-Name |
5-[4-bromo-2-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H6BrF3N2OS/c11-5-1-2-6(8-4-16-9(15)18-8)7(3-5)17-10(12,13)14/h1-4H,(H2,15,16) |
InChI-Schlüssel |
QOIZEHLCDFQZRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)C2=CN=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.